![molecular formula C16H15N5O3 B2937406 4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide CAS No. 2034550-46-2](/img/structure/B2937406.png)
4-acetyl-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The synthesized compounds show weak luminescent properties in MeCN solution . They have an unexpected quasi-reversible electroreduction peak and exhibit ambipolar semiconductor properties .
Synthesis Analysis
Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . The synthesis of these compounds often involves optimized microwave reaction conditions . The reaction is also carried out at 120 °C with 100 mg of 3Å MS .Molecular Structure Analysis
Triazole compounds contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole nucleus is present as a central structural component in a number of drug classes . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the molecular structure .Chemical Reactions Analysis
In the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV . The reaction conditions were optimized for BRD4 potency and physical properties .Physical and Chemical Properties Analysis
The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum provide detailed information about the physical and chemical properties of the compound . The compound exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Synthesis Techniques: The synthesis of heterocyclic compounds like pyridazine analogs is crucial in medicinal chemistry due to their significant pharmaceutical importance. Techniques include treating specific precursors in solvents like dry dichloromethane (DCM) under controlled conditions, followed by elucidation using spectroscopic techniques (IR, NMR, LC-MS) and XRD for structural confirmation (Sallam et al., 2021).
Biological Activities
- Antiproliferative Activity: Triazolopyridazine derivatives were investigated for their antiproliferative activity against endothelial and tumor cells, indicating potential for cancer treatment applications. This suggests that similar compounds might be explored for their efficacy in inhibiting cell proliferation (Ilić et al., 2011).
- Antimicrobial Activity: New triazine derivatives have been synthesized and showed pronounced antimicrobial activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).
Potential for Drug Development
- Inhibitory Activities: Synthesis and analysis of novel fused triazine derivatives reveal inhibitory activities that could be promising for anticancer drug development, showing the potential of heterocyclic compounds in targeting specific proteins or enzymes involved in cancer progression (El Massry et al., 2012).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold, have been reported to interact with various targets, including cell division proteins like zipa .
Mode of Action
This interaction could potentially alter the normal functioning of these proteins, leading to the observed biological effects .
Biochemical Pathways
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for compounds with similar structures . These studies can provide insights into the potential bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that the compound may have multiple effects at the molecular and cellular levels .
Orientations Futures
The future directions for this compound could involve further optimization of the synthesis process , as well as exploration of its potential applications in various fields, such as medicinal chemistry , due to its ability to bind with a variety of enzymes and receptors . Further studies could also investigate its potential as a secondary explosive, given its excellent insensitivity toward external stimuli and good detonation performance .
Propriétés
IUPAC Name |
4-acetyl-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(22)11-3-5-12(6-4-11)16(23)17-9-14-19-18-13-7-8-15(24-2)20-21(13)14/h3-8H,9H2,1-2H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKDPYISLFOJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/new.no-structure.jpg)
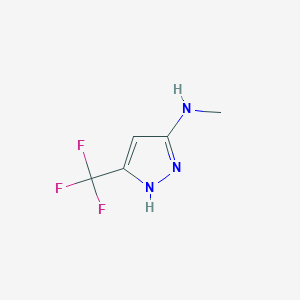
![4-cyclopentaneamido-N-[2-(3,5-dimethylbenzenesulfonamido)ethyl]benzamide](/img/structure/B2937330.png)
![2-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2937331.png)
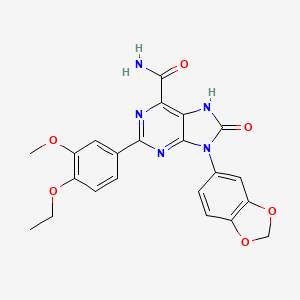
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(4-methoxybenzenesulfonyl)butanamide](/img/structure/B2937336.png)

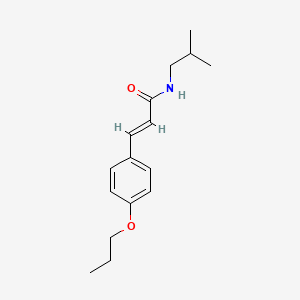
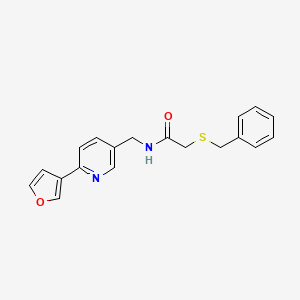

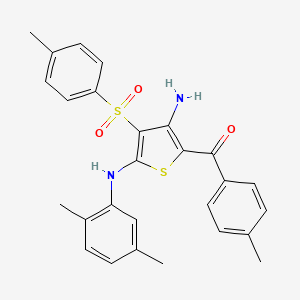

![2-((3-(4-Chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937345.png)
![5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2937346.png)
